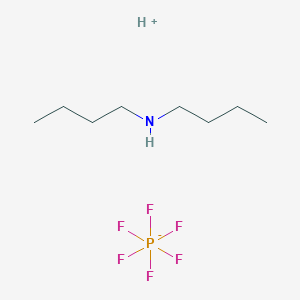

Dibutylamine hexafluorophosphate

Description

Significance of Organic Ammonium (B1175870) Hexafluorophosphates in Contemporary Chemistry

Organic ammonium hexafluorophosphates represent a significant class of compounds in modern chemistry, primarily due to the properties of the hexafluorophosphate (B91526) (PF₆⁻) anion. This anion is known for being weakly coordinating, which means it does not readily form strong bonds with other chemical species. smolecule.com This "innocence" is a highly desirable trait in many chemical reactions and applications.

In organic synthesis , these salts are frequently employed as phase-transfer catalysts and as electrolytes. cymitquimica.com The non-nucleophilic nature of the hexafluorophosphate anion is crucial in reactions where it needs to act as a counterion without interfering with the main reaction pathway. cymitquimica.com They are also utilized in the synthesis of ionic liquids, which are salts that are liquid at or near room temperature and have a wide range of applications as solvents and in electrochemical devices. cymitquimica.comleapchem.com

In the realm of materials science and electrochemistry , organic ammonium hexafluorophosphates are of considerable interest. The hexafluorophosphate anion is a common component in electrolytes for batteries and other electrochemical applications. smolecule.comontosight.ai Its stability and ability to function over a wide potential window are key advantages. wikipedia.orgrsc.org For instance, ammonium hexafluorophosphate is used in electrolytes for lithium-ion batteries to improve conductivity. guidechem.commyskinrecipes.com Research has also explored their use in the development of polymer gel electrolytes with high ionic conductivity. guidechem.com

The synthesis of organometallic compounds is another area where these salts are important. The hexafluorophosphate anion's non-coordinating nature allows for the stabilization of cationic metal complexes without significantly altering their reactivity, which is vital for studying their properties and for their use in catalysis. smolecule.com

Scope and Objectives of Research on Dibutylamine (B89481) Hexafluorophosphate Systems

Research focused on dibutylamine hexafluorophosphate systems aims to synthesize and characterize this compound to explore its potential applications. A primary objective is the creation of novel molecules and materials with specific, tailored properties.

One area of investigation involves the use of this compound in the synthesis of larger, more complex molecules. For example, it can be a precursor in multi-step synthetic pathways. The synthesis of dibutyldicinnamylammonium hexafluorophosphate has been reported, starting from dibutylamine. rsc.org

Another key research direction is the structural and property characterization of this compound and its derivatives. This includes detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise three-dimensional structure of the molecule. rsc.orgresearchgate.net Understanding the crystal structure provides valuable insights into the compound's physical and chemical behavior.

Furthermore, research aims to explore the reactivity and potential applications of these systems. For instance, derivatives of this compound have been synthesized and studied for their role in ring-closing metathesis (RCM), a powerful reaction for forming cyclic molecules. researchgate.net The weakly coordinating hexafluorophosphate anion in these systems provides good solubility in common organic solvents used in such studies. researchgate.net The overarching goal is to leverage the unique properties of the dibutylammonium cation in combination with the hexafluorophosphate anion to develop new catalysts, materials, and synthetic methodologies.

Compound Data

| Property | Value |

| Chemical Formula | C₈H₂₀F₆NP |

| Molecular Weight | 275.22 g/mol |

| Appearance | White to off-white solid |

Structure

2D Structure

Properties

Molecular Formula |

C8H20F6NP |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

N-butylbutan-1-amine;hydron;hexafluorophosphate |

InChI |

InChI=1S/C8H19N.F6P/c1-3-5-7-9-8-6-4-2;1-7(2,3,4,5)6/h9H,3-8H2,1-2H3;/q;-1/p+1 |

InChI Key |

UFTCLBFPWIBWFD-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CCCCNCCCC.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Dibutylamine Hexafluorophosphate Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

NMR spectroscopy provides granular information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), which are all present in dibutylamine (B89481) hexafluorophosphate (B91526).

Proton NMR (¹H NMR) is a fundamental technique for characterizing the organic cation in ammonium (B1175870) hexafluorophosphate salts. In the case of the dibutylammonium cation, the ¹H NMR spectrum reveals distinct signals corresponding to the different sets of protons in the butyl chains and the proton attached to the nitrogen atom.

For a related compound, dibutyldiallylammonium hexafluorophosphate, detailed ¹H NMR data has been reported. rsc.org The protons are observed at specific chemical shifts (δ) in the spectrum, measured in parts per million (ppm). For instance, the protons of the terminal methyl groups (CH₃) of the butyl chains typically appear at the most upfield region, around 0.97 ppm, as a triplet. The methylene (B1212753) groups (CH₂) adjacent to the methyls and the subsequent methylene groups show signals as multiplets in the range of 1.29 to 1.77 ppm. The methylene groups directly attached to the nitrogen atom are deshielded and thus appear further downfield, typically between 3.07 and 3.19 ppm. rsc.org The protons on the allyl groups in this specific analogue show characteristic signals in the vinyl region (5.63-5.90 ppm) and for the methylene group attached to the nitrogen (3.81 ppm). rsc.org Studies on the complexation of dibutylammonium hexafluorophosphate with other molecules also utilize ¹H NMR to monitor changes in the chemical shifts upon binding. nih.gov

¹H NMR Data for a Dibutyldiallylammonium Hexafluorophosphate Analogue

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 0.97 | t |

| -CH₂-CH₃ | 1.29 - 1.48 | m |

| -CH₂-CH₂-N | 1.60 - 1.77 | m |

| N-CH₂-C₃H₅ | 3.81 | dd |

| N-CH₂-C₃H₇ | 3.07 - 3.19 | m |

| =CH₂ | 5.63 - 5.76 | m |

| -CH= | 5.90 | ddt |

Data sourced from a study on dibutyldiallylammonium hexafluorophosphate in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the dibutylammonium cation. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of a dibutyldiallylammonium hexafluorophosphate analogue, the carbon atoms of the butyl chains show characteristic signals. rsc.org The terminal methyl carbon (CH₃) typically resonates at approximately 13.6 ppm. The internal methylene carbons (-CH₂-) appear at around 19.6 ppm and 23.7 ppm, while the methylene carbon directly bonded to the nitrogen atom (N-CH₂) is found further downfield at about 58.5 ppm due to the electron-withdrawing effect of the nitrogen. rsc.org For comparison, in tetrabutylammonium (B224687) hexafluorophosphate, the chemical shifts for the butyl group carbons are observed at approximately 13.3, 19.4, 23.8, and 58.5 ppm. chemicalbook.com

¹³C NMR Data for the Butyl Moiety in an Ammonium Hexafluorophosphate Analogue

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 13.6 |

| -C H₂-CH₃ | 19.6 |

| -C H₂-CH₂-N | 23.7 |

| N-C H₂- | 58.5 |

Data sourced from a study on dibutyldiallylammonium hexafluorophosphate in CDCl₃. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique for characterizing the hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion contains six equivalent fluorine atoms bonded to a central phosphorus atom. This specific arrangement results in a characteristic signal in the ¹⁹F NMR spectrum.

The spectrum of the PF₆⁻ anion typically shows a doublet, which arises from the coupling between the ¹⁹F nuclei and the single ³¹P nucleus (which has a nuclear spin of 1/2). acs.org The chemical shift of this doublet is generally found around -71 to -73 ppm relative to a standard such as CFCl₃. For example, in 2-azido-1,3-dimethylimidazolium hexafluorophosphate, the ¹⁹F NMR signal for the PF₆⁻ anion is observed in this region. orgsyn.org The presence of this characteristic doublet provides unambiguous evidence for the presence of the hexafluorophosphate anion in the compound. acs.orgspectrabase.com

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of the constituent ions of salts like dibutylamine hexafluorophosphate.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds and large biomolecules. In the analysis of ammonium hexafluorophosphate salts, ESI-MS operating in positive ion mode can readily detect the cationic species.

For instance, in the analysis of dibutyldiallylammonium hexafluorophosphate, ESI-MS in positive mode shows a prominent peak corresponding to the mass of the dibutyldiallylammonium cation [C₁₄H₂₈N]⁺ at an m/z of 210.4. rsc.org Similarly, for a related dicationic species, the corresponding singly and doubly charged ions can be observed. researchgate.net The technique is sensitive enough to be used for real-time analysis of reactions involving these types of salts. researchgate.netuvic.ca The hexafluorophosphate anion itself is not typically observed in positive ion mode but can be detected in negative ion mode.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique often used for the analysis of large, non-volatile molecules. In recent years, ionic liquids (ILs) themselves have been developed as matrices for MALDI-MS analysis, known as ionic liquid matrices (ILMs). nih.govacs.orgwustl.edu

These ILMs offer advantages over traditional crystalline matrices, such as improved sample homogeneity and reduced fragmentation of the analyte. nih.govnih.gov While not specifically detailing this compound, research on ILMs demonstrates their utility for analyzing a wide range of analytes, including peptides, proteins, and oligosaccharides. nih.govacs.org The choice of the cation and anion of the ILM can influence the ionization efficiency and the quality of the resulting mass spectrum. acs.org This suggests that a MALDI-TOF-MS method using an appropriate ILM could be a viable strategy for the characterization of this compound and its analogues.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Dibutylammonium Hexafluorophosphate Salts

The precise solid-state structure of dibutylammonium salts, including analogues of this compound, has been successfully characterized using single-crystal X-ray diffraction. This technique reveals the spatial arrangement of the dibutylammonium cation and the corresponding anion, providing detailed crystallographic information. carleton.edu

An analogue, dibutyldicinnamylammonium hexafluorophosphate, was analyzed to determine its crystal structure. The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. rsc.org The data collected, typically at low temperatures to minimize thermal vibrations, allows for the precise calculation of unit cell dimensions. rsc.orgacs.org For dibutyldicinnamylammonium hexafluorophosphate, these parameters define the repeating unit of the crystal lattice. rsc.org

The table below presents the crystallographic data obtained from the single-crystal X-ray diffraction analysis of this analogue.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₂₈F₆NP |

| Formula Weight | 355.34 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.4663(13) Å b = 13.2301(18) Å c = 13.8095(11) Å |

| Angles | α = 90° β = 93.998(2)° γ = 90° |

While data for the parent this compound is not detailed in the provided sources, the analysis of its analogues, such as dibutylammonium salts with different anions like malate (B86768) and malonate, consistently shows the formation of well-defined crystal structures amenable to X-ray diffraction. acs.org These studies confirm the utility of the technique in establishing the ionic and hydrogen-bonding interactions that define the solid-state structure. acs.org

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing and the stability of the crystalline lattice in dibutylammonium salts are governed by a network of intermolecular interactions. acs.orgdoaj.org Single-crystal X-ray diffraction is instrumental in identifying and characterizing these non-covalent forces, which include hydrogen bonds, van der Waals forces, and ionic interactions. doaj.orgresearchgate.netnih.gov

In numerous dibutylammonium salts, hydrogen bonding plays a critical role in the supramolecular assembly. acs.orgdoaj.orgiucr.org Specifically, the ammonium group (N-H) of the dibutylammonium cation acts as a hydrogen bond donor, forming interactions with electronegative atoms on the anion. doaj.orgiucr.org For instance, in the structure of dibutylammonium bis(hydrogen methylphosphonato-κO)triphenylstannate(IV), N—H···O hydrogen bonds link the cations to the stannate(IV) anions. doaj.orgnih.gov These interactions, along with O—H···O bonds between the anions, create a two-dimensional structure. doaj.org Similarly, in octakis(dibutylammonium) decamolybdate(VI), the cations are connected to the polyanions through N—H⋯O hydrogen-bonding interactions. iucr.org

The table below summarizes the key intermolecular interactions observed in various dibutylammonium salts, providing insight into the forces that would likely stabilize a this compound crystal lattice.

| Salt Complex | Interaction Type | Description | Reference |

|---|---|---|---|

| Dibutylammonium bis(hydrogen methylphosphonato-κO)triphenylstannate(IV) | N—H···O Hydrogen Bonds | Links cations to anions, forming a 2D structure. | doaj.orgnih.gov |

| Octakis(dibutylammonium) decamolybdate(VI) | N—H···O Hydrogen Bonds | Connects cations to the [Mo₁₀O₃₄]⁸⁻ polyanions. | iucr.org |

| Lumefantrine-malate / Lumefantrine-malonate | N⁺−H···O⁻ Ionic Hydrogen Bonds | Primary interaction between the drug's ammonium group and the coformer's carboxylate. | acs.org |

| General Dibutylammonium Salts | van der Waals Forces | Interactions between the butyl chains influencing crystal packing. | mdpi.com |

Electrochemical Behavior and Applications of Dibutylamine Hexafluorophosphate Systems

Electrochemical Characterization of Hexafluorophosphate (B91526) Anions in Non-Aqueous Media

Cyclic Voltammetry Studies of Dibutylammonium Hexafluorophosphate as an Electrolyte Component

Direct studies employing dibutylammonium hexafluorophosphate specifically as a primary supporting electrolyte in cyclic voltammetry (CV) are not extensively documented in the reviewed literature. The more common supporting electrolyte salt featuring a similar cation is tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆). However, the electrochemical behavior of the components of dibutylammonium hexafluorophosphate can be understood by examining its precursors and related systems.

The electrochemical oxidation of the precursor, dibutylamine (B89481), has been studied using cyclic voltammetry. nih.gov These studies show that the oxidation potential is dependent on the solvent and electrode material. For instance, the oxidation potential (Eₚ) of dibutylamine was recorded at +1.11 V (vs. Ag/Ag⁺) on a glassy carbon electrode in dimethylformamide (DMF) with 0.1 M [Bu₄N][BF₄] as the electrolyte. nih.gov

Table 1: Oxidation Potentials of Dibutylamine in Various Non-Aqueous Media Use the sliders to filter the data based on the recorded oxidation potential. 0.90

| Solvent | Supporting Electrolyte | Working Electrode | Oxidation Potential (Eₚ vs. Ag/Ag⁺) [V] | Reference |

|---|---|---|---|---|

| Acetonitrile (B52724) (CH₃CN) | 0.1 M NaClO₄ | Pt | 1.07 | nih.gov |

| Dimethylformamide (DMF) | 0.1 M [Bu₄N][BF₄] | GC | 1.11 | nih.gov |

| Tetrahydrofuran (THF) | 0.1 M LiClO₄ | GC | 0.94 | nih.gov |

Furthermore, dibutylammonium hexafluorophosphate has been utilized as a guest molecule in host-guest chemistry, where its complexation with macrocyclic hosts like crown ethers is studied via cyclic voltammetry. acs.orgresearchgate.net In these experiments, the CV reveals changes in the redox properties of the host upon binding the dibutylammonium cation, confirming the formation of a acs.orgpseudorotaxane structure. acs.org

Investigation of Charge Transfer Processes in Dibutylammonium Hexafluorophosphate Solutions

Charge transfer is a fundamental process in electrochemistry, occurring both at the electrode-electrolyte interface (heterogeneous charge transfer) and between species in solution (homogeneous charge transfer). researchgate.netrsc.org In solutions containing dibutylammonium hexafluorophosphate, the kinetics of these processes are influenced by the formation of ion pairs between the dibutylammonium cation (DBA⁺) and the hexafluorophosphate anion (PF₆⁻). uni-bremen.deresearcher.life

Role of Dibutylamine Hexafluorophosphate in Electrogenerated Chemiluminescence (ECL)

While this compound itself is not a primary luminophore, its derivatives, particularly 2-(dibutylamino)ethanol (B1670432) (DBAE), play a crucial role as highly efficient coreactants in ECL systems. rsc.org ECL is a process where light is generated from excited states formed during electrochemical reactions. nih.gov The use of a coreactant allows for light generation with a single potential scan, simplifying the experimental setup compared to annihilation ECL. rsc.orgrsc.org

Dibutylammonium Derivatives as Coreactants in ECL Systems

The most prominent dibutylammonium derivative in ECL is 2-(dibutylamino)ethanol (DBAE). sigmaaldrich.com It is classified as an "oxidative-reduction" coreactant, meaning its electrochemical oxidation generates a highly reducing intermediate species. ugm.ac.idrsc.org DBAE has been identified as a superior alternative to the more traditional and toxic coreactant, tri-n-propylamine (TPrA). ugm.ac.idrsc.org

Studies comparing DBAE and TPrA have shown that the Ru(bpy)₃²⁺/DBAE system can produce significantly higher ECL intensities. At Au and Pt electrodes, the intensity with DBAE was found to be approximately 10 and 100 times stronger, respectively, than with TPrA under similar concentrations. rsc.org This enhanced efficiency makes DBAE a promising, environmentally friendlier coreactant for ECL-based bioassays, such as immunoassays and DNA probe analysis. ugm.ac.idsigmaaldrich.com

Table 2: Comparison of ECL Coreactants This table highlights the relative performance of 2-(dibutylamino)ethanol (DBAE) compared to the standard coreactant Tri-n-propylamine (TPrA).

| Property | 2-(Dibutylamino)ethanol (DBAE) | Tri-n-propylamine (TPrA) | Reference |

|---|---|---|---|

| ECL Mechanism Type | Oxidative-Reduction | Oxidative-Reduction | ugm.ac.id |

| Relative ECL Intensity (vs. TPrA) | ~10-100x higher | Standard | rsc.org |

| Key Features | High efficiency, less toxic, environmentally friendly | Widely used, toxic, volatile | ugm.ac.idrsc.org |

Mechanistic Studies of Electrochemically Induced Luminescence in the Presence of Dibutylammonium Ions

The mechanism for ECL generation with a coreactant like DBAE in a Ru(bpy)₃²⁺ system generally follows the "oxidative-reduction" pathway. acs.org The process, illustrated in the context of a Ru(bpy)₃²⁺/DBAE system at an anode, involves the following key steps:

Electrochemical Oxidation: Both the luminophore (Ru(bpy)₃²⁺) and the coreactant (DBAE) are oxidized at the electrode surface upon applying a positive potential. acs.orgacs.org

Ru(bpy)₃²⁺ - e⁻ → Ru(bpy)₃³⁺

(C₄H₉)₂NCH₂CH₂OH - e⁻ → [(C₄H₉)₂NCH₂CH₂OH]⁺•

Deprotonation: The oxidized DBAE radical cation is highly unstable and rapidly undergoes deprotonation to form a highly reducing radical intermediate. ugm.ac.idacs.org

[(C₄H₉)₂NCH₂CH₂OH]⁺• → (C₄H₉)₂NĊHCH₂OH + H⁺

Homogeneous Electron Transfer: This powerful reducing radical reacts with the oxidized luminophore, Ru(bpy)₃³⁺, in the diffusion layer. This electron transfer reaction is highly exergonic, generating the luminophore in an electronically excited state (Ru(bpy)₃²⁺*). ugm.ac.idacs.org

Ru(bpy)₃³⁺ + (C₄H₉)₂NĊHCH₂OH → Ru(bpy)₃²⁺* + (C₄H₉)₂N⁺=CHCH₂OH

Luminescent Relaxation: The excited state luminophore relaxes to its ground state, emitting a photon of light, which is detected as the ECL signal. nih.gov

Ru(bpy)₃²⁺* → Ru(bpy)₃²⁺ + light (hν)

Studies using microelectrodes have shown that the diffusion distance of the DBAE-derived radicals is shorter than that of TPrA radicals. nih.gov This results in an ECL reaction zone that is more confined to the electrode surface, with a thickness of about 2.1 µm for the DBAE system. nih.govacs.org

Electrochemical Reaction Mechanisms Involving Dibutylamine Precursors

The electrochemical behavior of dibutylamine, the amine precursor to the dibutylammonium cation, has been investigated under various conditions, revealing several reaction mechanisms.

A primary mechanism for the direct anodic oxidation of aliphatic amines like dibutylamine involves an initial one-electron transfer from the nitrogen atom to form a radical cation. nih.gov This is followed by a rapid deprotonation at the α-carbon, leading to a neutral radical. Subsequent oxidation and hydrolysis steps can lead to the formation of a secondary amine (if starting from a tertiary amine) or other products. nih.gov For a secondary amine like dibutylamine, oxidation can ultimately lead to a primary ammonium (B1175870) ion and an aldehyde. nih.gov

Another significant reaction pathway occurs when dibutylamine is present as a nucleophile during the oxidation of other species. For example, in the presence of electrochemically oxidized catechols, which form reactive o-quinones, dibutylamine participates in a Michael 1,4-addition reaction. researchgate.netpsu.edu This process follows an ECE (Electrochemical-Chemical-Electrochemical) mechanism where the initial electrochemical oxidation (E) of catechol generates the quinone, which then undergoes a chemical reaction (C) with dibutylamine. The resulting adduct can then be oxidized in a subsequent electrochemical step (E). researchgate.net Digital simulations have been used to confirm this mechanism and extract kinetic data for the chemical step. psu.edu

Table 3: Simulated Kinetic Parameters for the Reaction of Electrogenerated o-Quinone with Dibutylamine This table shows the kinetic parameters extracted from digital simulations of cyclic voltammograms for the reaction of catechol oxidized in the presence of dibutylamine. The mechanism is described as EqCrCiEq, a complex form of the ECE mechanism.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| kf(Cr) (M⁻¹s⁻¹) | 1.00 x 10³ | Forward rate constant for the self-reaction of the quinone. | psu.edu |

| kf(Ci) (M⁻¹s⁻¹) | 1.25 x 10³ | Forward rate constant for the Michael addition of dibutylamine. | psu.edu |

| α(Ea2) | 0.51 | Charge transfer coefficient for the oxidation of the adduct. | psu.edu |

| E⁰'(a2) (V) | 0.38 | Formal potential for the oxidation of the adduct. | psu.edu |

Additionally, studies on the oxidation of amines by chemical oxidants like potassium ferricyanide (B76249) have explored the kinetics of dibutylamine oxidation, showing the reaction to be first-order with respect to both the amine and the oxidant. researchgate.net

Anodic Oxidation Pathways of Aliphatic Amines

The electrochemical oxidation of aliphatic amines, a process that has been the subject of extensive research for several decades, offers a valuable alternative to conventional chemical transformations for synthesizing and modifying a wide range of important molecules. nih.govmdpi.comacs.org The general mechanism for the anodic oxidation of simple aliphatic amines is largely independent of the number of organic substituents attached to the nitrogen atom. mdpi.com The structure of the amine, however, does influence the potential at which it can be electrochemically oxidized, with secondary and tertiary amines generally being easier to oxidize than their primary counterparts. mdpi.comresearchgate.net

The electrochemical oxidation of dibutylamine has been observed to be an irreversible process. researchgate.net The specific oxidation potential is dependent on the solvent and the supporting electrolyte used in the electrochemical cell. For instance, in dimethylformamide (DMF) with 0.1 M tetrabutylammonium tetrafluoroborate (B81430) ([Bu4N][BF4]) as the supporting electrolyte and a glassy carbon (GC) electrode, dibutylamine exhibits an oxidation potential of 1.11 V. mdpi.com This potential shifts when different solvent-electrolyte systems are employed, as detailed in the table below.

| Amine | Solvent | Supporting Electrolyte | Electrode | Oxidation Potential (V) | Reference |

| Dibutylamine | DMF | 0.1 M [Bu4N][BF4] | GC | 1.11 | mdpi.com |

| Dibutylamine | THF | 0.1 M LiClO4 | GC | 0.94 | mdpi.com |

| Dibutylamine | CH3CN | 0.1 M NaClO4 | Pt | 1.07 | mdpi.com |

Table 1: Oxidation Potentials of Dibutylamine in Various Systems.

The oxidation pathways can also be influenced by the presence of other molecules. For example, in the presence of catechol, the o-quinone generated from catechol's anodic oxidation can react with dibutylamine via a Michael 1,4-addition reaction. psu.edu This demonstrates that the intermediates formed during the electrochemical process can be trapped by suitable nucleophiles, leading to different final products.

Influence of Hexafluorophosphate Counterions on Electrochemical Processes

The hexafluorophosphate anion ([PF6]⁻) is a frequently utilized counterion in the field of nonaqueous electrochemistry. wikipedia.orgwikipedia.org Its prevalence stems from several advantageous properties. The [PF6]⁻ ion is classified as a non-coordinating or weakly coordinating anion due to its poor nucleophilicity. wikipedia.org This chemical inertness is crucial in electrochemical studies as it prevents the anion from directly participating in or interfering with the primary oxidation or reduction reactions at the electrode surface. wikipedia.org

Salts containing the hexafluorophosphate anion, such as tetrabutylammonium hexafluorophosphate (TBAPF6), are commonly employed as supporting electrolytes. wikipedia.orgrsc.org These electrolytes are essential for providing conductivity to the nonaqueous solutions used in electrochemical cells and for maintaining charge neutrality during the electron transfer processes. The choice of TBAPF6 is also dictated by its high solubility in polar organic solvents like acetonitrile and acetone, which are common media for electrochemical investigations of organic compounds like dibutylamine. wikipedia.org

Catalytic Applications and Reaction Mechanisms Involving Dibutylamine Hexafluorophosphate

Dibutylamine (B89481) Hexafluorophosphate (B91526) as a Component in Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in a single phase, dibutylamine hexafluorophosphate can influence reactions through its constituent ions. mpg.de The dibutylammonium cation can act as a proton source or a directing group, while the non-coordinating nature of the hexafluorophosphate anion is often crucial for maintaining the activity of cationic metal centers. wikipedia.org

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds. nih.gov However, the efficiency of RCM can be hampered by catalyst decomposition and isomerization side reactions. researchgate.net Research has shown that additives can play a significant role in mitigating these undesirable pathways. While direct studies on this compound in RCM are not extensively detailed, the principles of its components' behavior can be inferred from related systems.

In the context of RCM, the stability of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, is paramount. nih.gov Catalyst decomposition can lead to the formation of ruthenium hydrides and nanoparticles, which can promote isomerization of the olefinic substrate. researchgate.net The presence of a Brønsted acid, which could be furnished by the dibutylammonium ion, can influence the catalytic cycle. Furthermore, the hexafluorophosphate anion, being large and non-coordinating, is often employed as a counterion for cationic organometallic complexes to enhance their stability and solubility in organic solvents. wikipedia.orgmdpi.com

A study on the RCM of a charged bis-alkene substrate, synthesized using dibutylamine, employed electrospray ionization mass spectrometry (ESI-MS) to probe the reaction mechanism in real-time. researchgate.netrsc.org This investigation revealed the dynamics of catalyst decomposition, identifying charged species such as [ClPCy3]+, [HPCy3]+, and the imidazolinium salt of the N-heterocyclic carbene (NHC) ligand from a second-generation Grubbs catalyst. researchgate.net While this study focused on a substrate derived from dibutylamine, it highlights the importance of understanding the fate of all components in the reaction mixture, including those that might arise from additives like this compound.

The following table summarizes the effect of various conditions on a model RCM reaction, illustrating the challenges in optimizing such transformations. nih.gov

| Catalyst | Concentration (mM) | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Product (%) |

| Grubbs II | 3 | 60 | None | 20 | >35 |

| Grubbs II | 1 | 40 | None | High | Low |

| Grubbs II | 3 | 40 | None | High | Low |

| Grubbs II | 0.3 | 40 | None | Decreased | - |

| Grubbs II | - | 40 | Phenol | 80 | Suppressed |

| Hoveyda-Grubbs II | - | 40 | None | 80 | Suppressed |

This table is based on data for a model dipeptide cyclization and illustrates general trends in RCM optimization. nih.gov

Transition metal complexes are the cornerstone of many homogeneous catalytic processes. diva-portal.orgrsc.org The interaction of these complexes with other species in the reaction medium can significantly alter their catalytic activity and selectivity. d-nb.infomdpi.comunimi.itprinceton.edu The ions from this compound can engage in such interactions.

The dibutylammonium cation can participate in protonolysis steps or act as a hydrogen bond donor, potentially influencing the substrate or the ligand sphere of the metal catalyst. In reactions involving dinuclear metal centers, the cooperative action of both metals can be crucial for activating strong bonds. nih.gov

The hexafluorophosphate anion is prized for its non-coordinating nature. wikipedia.org In cationic transition metal catalysis, it is essential that the counterion does not bind strongly to the metal center, which would otherwise inhibit substrate coordination and subsequent catalytic turnover. acs.orgnih.govchemrxiv.org The use of [PF6]− helps to maintain a "naked" and highly reactive cationic metal complex. wikipedia.org For example, tetrakis(acetonitrile)copper(I) hexafluorophosphate is a common reagent where the [PF6]− anion allows the copper(I) center to be readily accessible for catalysis. wikipedia.org However, even weakly coordinating anions can have subtle but important effects on the photophysical and electrochemical properties of transition metal complexes, thereby modulating their catalytic activity. acs.orgnih.govchemrxiv.orgrsc.org

This compound in Organocatalysis and Acid-Base Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry. mpg.deunito.it this compound can contribute to this area through the distinct catalytic roles of its constituent ions.

The dibutylamine moiety, present as the dibutylammonium cation in the salt, is derived from the secondary amine dibutylamine. basf.com Dibutylamine itself is an effective basic catalyst for various organic transformations. tandfonline.comresearchgate.netsigmaaldrich.com For instance, it has been shown to be a highly efficient catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, with yields ranging from 83-94%. tandfonline.comresearchgate.net

In such reactions, the amine acts as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile, or as a Lewis base, activating a substrate through direct coordination. The catalytic cycle often involves proton transfer steps where the amine or its conjugate acid plays a crucial role. While the dibutylammonium ion in this compound is the conjugate acid of dibutylamine, it exists in equilibrium with the free amine, and thus can still participate in base-catalyzed reactions, particularly if a stronger base is not present.

The following table presents the yields of a model reaction for the synthesis of pyrano[2,3-d]pyrimidines using various base catalysts, highlighting the efficacy of dibutylamine. tandfonline.com

| Catalyst | Yield (%) |

| N-methylimidazole | Good |

| Triethylamine | Good |

| Piperidine | Good |

| Morpholine | Good |

| Dibutylamine (20 mol%) | 94 |

This table demonstrates the superior performance of dibutylamine in the specified reaction. tandfonline.com

The hexafluorophosphate anion can modulate the activity of the cationic catalyst, in this case, the dibutylammonium ion. wikipedia.org In the context of Brønsted acid catalysis, where the protonated amine is the active species, a non-coordinating counterion like [PF6]− ensures that the proton is readily available for transfer to the substrate. semanticscholar.org This is a key principle in asymmetric counteranion-directed catalysis (ACDC), where a chiral, non-coordinating anion controls the stereochemical outcome of a reaction catalyzed by a cationic species. mpg.de

Furthermore, the use of ammonium (B1175870) salts with non-coordinating anions, such as hexafluorophosphate, has been explored in organocatalysis. For example, 3,5-bis(trifluoromethyl)phenylammonium hexafluorophosphate has been developed as a novel organocatalyst for the synthesis of various heterocyclic compounds. researchgate.net This demonstrates the utility of combining an acidic ammonium cation with a non-interfering hexafluorophosphate anion to create an effective catalytic system. The bulky and non-nucleophilic nature of the [PF6]− anion prevents it from interfering with the catalytic cycle, allowing the cationic component to express its full catalytic potential. wikipedia.org

Heterogeneous Catalytic Systems Utilizing this compound Derivatives

Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers significant advantages in terms of catalyst separation and recycling. nih.govrsc.orgthe-innovation.orgmdpi.com While information on the direct use of this compound in heterogeneous systems is limited, derivatives of its components have been employed.

The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. mdpi.com For instance, ruthenium metathesis catalysts have been supported on silica (B1680970) gel. mdpi.com In a similar vein, a derivative of dibutylamine could be functionalized and grafted onto a solid support to create a basic heterogeneous catalyst.

In the context of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, dibutylamine has been used as a base in conjunction with a palladium-on-carbon (Pd/C) catalyst in an ionic liquid. researchgate.net It was observed that preheating the Pd/C catalyst in the ionic liquid with dibutylamine led to activation of the deposited palladium. researchgate.net This suggests a role for the amine in modifying the surface of the heterogeneous catalyst. While this example does not involve this compound directly, it points to the potential for using the dibutylamine moiety to influence heterogeneous catalytic processes.

The development of nickel complexes with quinoline-derived ligands containing a dibutylamino group for homogeneous catalysis has also been reported. dp.tech Such complexes could potentially be immobilized on a support to generate heterogeneous catalysts.

Surface Interactions and Catalyst Activation in Supported Systems

While direct studies on this compound are not available, research on related compounds offers potential mechanisms for its interaction in supported catalyst systems. The dibutylamine component, a secondary amine, can play a significant role in modifying catalyst surfaces and participating in catalyst activation.

Dibutylamine has been used in conjunction with palladium catalysts supported on materials like mesoporous acetylene (B1199291) soot. researchgate.net In such systems, the amine can act as a base, and its presence during the heating of the catalyst can lead to the activation of the deposited palladium. researchgate.net The amine can interact with the catalyst surface, potentially influencing the electronic properties and dispersion of the active metal sites.

The hexafluorophosphate anion (PF₆⁻) is known for being a weakly coordinating anion. researchgate.net In catalytic systems, particularly those involving cationic metal complexes, the choice of the counter-ion is crucial. A weakly coordinating anion like hexafluorophosphate can help in the formation of highly reactive, coordinatively unsaturated cationic catalytic species. google.com This is because it does not strongly bind to the metal center, leaving a vacant site for substrate coordination and activation. google.com

For instance, in olefin metathesis reactions catalyzed by ruthenium complexes, hexafluorophosphate salts have been employed to generate active cationic catalysts. uliege.be The anion's role is to stabilize the cationic metal center without interfering with the catalytic cycle. uliege.be Therefore, in a hypothetical supported system, this compound could potentially serve a dual role: the dibutylamine could modify the support surface or act as a base, while the hexafluorophosphate anion could help in the in-situ generation and stabilization of active cationic catalytic sites.

Impact on Product Selectivity and Reaction Rates

The individual components of this compound suggest potential impacts on both product selectivity and reaction rates in catalytic transformations.

Reaction Rates:

The presence of dibutylamine can influence reaction rates in several ways. As a base, it can facilitate reactions that require the deprotonation of a substrate or a catalyst precursor. For example, in the Heck reaction, a base is essential for the regeneration of the active palladium(0) catalyst, and the choice of base can significantly affect the reaction rate. researchgate.net In some cases, amines can also coordinate to the metal center, which may either accelerate or inhibit the reaction depending on the specific mechanism. ethz.ch

The hexafluorophosphate anion can also impact reaction rates. By promoting the formation of more electrophilic and reactive cationic catalyst species, it can lead to a significant rate enhancement. google.com This effect is particularly pronounced in reactions where the rate-determining step involves substrate coordination to a cationic metal center.

Product Selectivity:

The steric and electronic properties of dibutylamine could influence the selectivity of a catalytic reaction. Its bulky butyl groups could direct the approach of a substrate to the catalytic center, thereby favoring the formation of a specific stereoisomer or regioisomer.

The weakly coordinating nature of the hexafluorophosphate anion is also beneficial for selectivity. By not competing with the substrate for coordination to the catalyst, it allows the inherent directing effects of the ligands and the substrate to control the reaction's outcome. In contrast, a more strongly coordinating anion could interfere with the desired reaction pathway, leading to lower selectivity.

While direct experimental data for this compound is lacking, the known roles of amines and weakly coordinating anions in catalysis provide a framework for understanding its potential effects. For example, in C-N coupling reactions, the interaction between the amine and the catalyst is a key factor in determining the efficiency of the reaction. rsc.org Similarly, in photopolymerization processes, dibutylamine has been used as a co-initiator, where it can influence radical formation mechanisms. nih.gov

Applications of Dibutylamine Hexafluorophosphate in Advanced Materials Science

Incorporation into Functional Organic Materials

The dibutylamino functional group is a key building block in the development of sophisticated organic materials, particularly those designed for optical and electronic applications. Its strong electron-donating nature is harnessed to create molecules with significant intramolecular charge transfer characteristics.

The N,N-dibutylaminophenyl group is a widely used electron donor in the design of "push-pull" chromophores for second-order nonlinear optical (NLO) and electro-optic (EO) applications. rsc.org These materials are essential for technologies like high-speed optical modulators and switches. optica.orgnict.go.jp In a typical push-pull design, the dibutylamino group (the donor) is connected via a π-conjugated bridge (like thiophene (B33073) or stilbene) to a strong electron acceptor. rsc.orgbohrium.comresearchgate.net

Researchers have systematically designed and synthesized series of chromophores to investigate how molecular structure affects bulk NLO performance. rsc.org For instance, a new donor-bridge component, 4-[5-(4-dibutylamino-phenyl)-thiophen-2-yl]-buta-1,3-dienyl (APTBD), was developed and combined with powerful tricyanovinyldihydrofuran (TCF) acceptors. rsc.org The introduction of the dibutylamino group is a critical part of the strategy to enhance the material's hyperpolarizability (β), a key parameter for EO efficiency. nict.go.jprsc.org The resulting chromophores generally exhibit good solubility in common organic solvents and compatibility with host polymers like amorphous polycarbonate (APC) or poly(styrene-co-methyl methacrylate), which is crucial for fabricating high-quality poled polymer films for EO devices. rsc.orgrsc.org

The incorporation of a dibutylamine (B89481) or related dialkylamino group as the electron donor profoundly influences the optical properties of a molecule due to its effect on intramolecular charge transfer (ICT). rsc.orgnih.govmdpi.com The amine group's lone pair of electrons enhances the electron-donating strength, leading to a more polarized molecule, especially in the excited state. mdpi.com This ICT is fundamental to the molecule's NLO activity. nih.gov

The strength of the ICT can be observed through several measurable properties:

Solvatochromism : Chromophores containing the dibutylamino group exhibit significant solvatochromism, where their UV-vis absorption maximum (λmax) shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. rsc.orgbohrium.com This behavior is a hallmark of a strong ICT character.

HOMO-LUMO Energy Gap : The addition of the dibutylamino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) with only minor changes to the Lowest Unoccupied Molecular Orbital (LUMO), effectively reducing the HOMO-LUMO energy gap. rsc.org A smaller energy gap is generally indicative of a stronger ICT and enhanced NLO properties. rsc.org

Hyperpolarizability and EO Coefficient : The strong donor capability of the dibutylamino group directly contributes to a larger molecular first hyperpolarizability (β). rsc.org This molecular property can be effectively translated into a large macroscopic electro-optic coefficient (r33) in poled polymer films. rsc.org For example, a chromophore series showed that introducing butylamine (B146782) groups to the donor part resulted in a significant increase in the r33 value, from 16 pm/V to 95 pm/V in a doped polymer film. rsc.org

Table 1: Research Findings on Dibutylamine-Donor Chromophores A comparative table based on data from a study on heteroatom-modified chromophores.

| Property | Chromophore T1 (Base) | Chromophore T3 (Dibutylamine Modified) |

| Max Absorption (λmax) | 621 nm | 730 nm |

| HOMO Level | -5.15 eV | -4.55 eV |

| LUMO Level | -3.69 eV | -3.71 eV |

| Energy Gap (ΔE) | 1.46 eV | 0.84 eV |

| EO Coefficient (r33) | 16 pm/V | 95 pm/V |

| Data sourced from a study on TAA-based chromophores doped in amorphous polycarbonate. rsc.org |

Dibutylamine Hexafluorophosphate (B91526) as a Component in Ionic Liquids and Polymeric Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, possessing unique properties like low flammability, high thermal stability, and high ionic conductivity. mdpi.com Dibutylamine can serve as the base (cation source) for producing protic ionic liquids (PILs), while the hexafluorophosphate (PF6-) anion is a common component in many widely studied ILs. mdpi.comissp.ac.ru The specific compound, dibutylamine hexafluorophosphate, is categorized as an ionic liquid. bldpharm.combldpharm.com

In polymeric systems, these components find various uses. The hexafluorophosphate anion is frequently used as the counter-ion for cationic photoinitiators in photopolymerization processes. uiowa.edu Dibutylamine and its derivatives have been investigated for modifying polymers to alter their surface properties or for creating thermoresponsive polymers. researchgate.netrsc.org For example, poly[N-(4-vinylbenzyl)-N,N-dibutylamine] was shown to exhibit thermoresponsive behavior in certain organic solvents. rsc.org

While the use of ionic liquids in the fabrication of polymeric micro- and nanostructures is an active area of research, specific studies detailing the use of this compound for the formulation of ionic liquid-based polymeric microreactors are not prominent in the reviewed literature. However, the general principles suggest potential applicability. Ionic liquids can act as templates, catalysts, or stabilizing media in polymerization reactions within microreactor systems. Given that hexafluorophosphate-based ILs are common, and dibutylamine can be used to form PILs, it is conceivable that such a system could be developed for specialized polymerization environments.

Dibutylamine is mentioned in the literature as a component in various adhesive and resin formulations. It can be used as a secondary amine-type blocking agent for isocyanates in epoxy resin compositions or as a curative agent. google.comgoogle.comgoogle.com For instance, in some adhesive systems, amines are used to react with epoxy groups to form a cross-linked, hardened structure, providing strong adhesion. google.com

The hexafluorophosphate anion also appears in the context of adhesives, often as part of an electrolyte that the adhesive layer must resist, such as in packaging for lithium-ion batteries where lithium hexafluorophosphate is a common electrolyte salt. google.com The adhesive's ability to maintain its bond strength when exposed to such electrolytes is a critical performance metric. google.com Some adhesive formulations also include hexafluorophosphate salts as part of photo-polymerization initiator systems. knowde.comepo.org Therefore, this compound could be studied in adhesive formulations either as a latent curative, a modifier, or as a component in a dual-cure system, though specific performance data for the combined salt in adhesives is not widely documented.

Theoretical and Computational Chemistry Approaches to Dibutylamine Hexafluorophosphate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orguniv-soukahras.dz It is a powerful tool for predicting the molecular geometry and various electronic properties of molecules like dibutylamine (B89481) hexafluorophosphate (B91526). arxiv.orgnih.gov DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.gov

These calculations provide valuable data on electronic properties such as the distribution of electron density, which is crucial for understanding how the molecule interacts with other species. univ-soukahras.dz The computed properties can be correlated with experimental data to validate the theoretical model. For instance, in studies of related systems, DFT has been successfully used to elucidate the effects of different functional groups on the electronic properties of molecules. rsc.org

Table 1: Key Aspects of DFT Studies on Dibutylamine Hexafluorophosphate

| Studied Property | Significance |

| Molecular Geometry | Determines the three-dimensional arrangement of atoms, influencing physical and chemical properties. |

| Electron Density Distribution | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. youtube.com Theoretical calculations can accurately predict these orbital energies and the corresponding gap, providing insights into the molecule's electronic transitions and potential applications in areas like organic electronics. nih.gov For this compound, analyzing the HOMO-LUMO gap can help predict its behavior as a co-initiator in photopolymerization processes. rsc.org

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy molecular orbital containing electrons. researchgate.net | A higher HOMO energy level indicates a stronger electron-donating ability. nih.gov |

| LUMO | Lowest energy molecular orbital that is unoccupied. researchgate.net | A lower LUMO energy level suggests a greater electron-accepting tendency. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A smaller gap is associated with higher reactivity and polarizability. researchgate.net |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations provide a dynamic picture of how molecules behave and interact in a larger system over time. libretexts.org

In solution, ionic compounds like this compound exist as ions that interact with each other and with solvent molecules. MD simulations can model this complex behavior, providing insights into phenomena like ion-pairing. nih.gov These simulations can track the trajectories of individual ions and solvent molecules, revealing the structure and dynamics of the solution. nih.gov

For instance, ab initio MD simulations have been used to study the behavior of similar ionic liquids, revealing details about hydrogen bonding and the polarization of ions in the condensed phase. nih.gov Understanding the ion-pairing between the dibutylammonium cation and the hexafluorophosphate anion is crucial, as it influences the compound's properties and its effectiveness in applications such as ion-pair reversed-phase liquid chromatography. nih.gov Quantum chemical calculations can also be employed to study the weakening of inter-ionic interactions in the presence of a solvent like water. researchgate.net

The interaction of this compound with material surfaces is critical in various applications, including its use as a corrosion inhibitor or in surface modification. tandfonline.comrsc.org MD simulations can elucidate the adsorption mechanisms at the atomic level. nih.gov By modeling the interface between the compound and a specific surface, researchers can observe how the ions arrange themselves and interact with the surface atoms.

These simulations can reveal the preferred adsorption sites, the orientation of the adsorbed ions, and the nature of the forces driving the adsorption, such as electrostatic interactions or hydrogen bonding. tandfonline.com This information is invaluable for designing materials with tailored surface properties and for understanding the role of additives in processes like electrochemiluminescence, where surface passivation can be a significant factor. rsc.org For example, studies on similar systems have shown how the adsorption of ions can be influenced by the presence of specific functional groups on the surface. acs.org

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for separating complex mixtures and assessing the purity of ionic liquids like dibutylamine (B89481) hexafluorophosphate (B91526). longdom.orgmdpi.comijrpc.com High-performance liquid chromatography and gas chromatography are particularly vital for analyzing the ionic liquid itself, as well as any reactants or by-products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of ionic compounds. researchgate.net For ionic liquids such as dibutylamine hexafluorophosphate, which consists of a dibutylammonium cation and a hexafluorophosphate anion, ion-pair chromatography is an effective approach. technologynetworks.comresearchgate.net This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion-pair with the charged analyte. technologynetworks.comtcichemicals.com This allows for separation on common reversed-phase columns like C8 or C18. technologynetworks.com

The selection and concentration of the ion-pairing agent are critical for achieving optimal separation. technologynetworks.com For the analysis of the dibutylammonium cation, an anionic reagent like an alkanesulfonate would be suitable. Conversely, for the hexafluorophosphate anion, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, would be employed. tcichemicals.comtcichemicals.com Dibutylammonium acetate (B1210297) itself is used as an ion-pair reagent for analyzing acidic samples in LC-MS. tcichemicals.com The concentration of the ion-pairing agent must be carefully optimized; high concentrations can lead to excessively strong retention, while low concentrations may result in inadequate separation. technologynetworks.com The use of volatile ion-pair reagents is particularly advantageous when HPLC is coupled with mass spectrometry (LC-MS), as they prevent contamination of the interface. tcichemicals.com

Table 1: Factors Influencing HPLC Separation with Ion-Pairing Agents

| Parameter | Effect on Separation | Reference |

| Ion-Pairing Reagent | Forms a neutral complex with the ionic analyte, enabling retention on a reversed-phase column. The choice of reagent depends on the analyte's charge. | technologynetworks.comtcichemicals.com |

| Reagent Concentration | Affects analyte retention time. Requires optimization for effective elution and separation. | technologynetworks.com |

| Mobile Phase pH | Controls the ionization state of both the analyte and the ion-pairing agent, influencing the formation of the ion-pair. | tcichemicals.comtcichemicals.com |

| Stationary Phase | Typically non-polar reversed-phase columns (e.g., C18, C8) are used to retain the hydrophobic ion-pair. | technologynetworks.com |

| Detector | UV and fluorescence detectors are common. The ion-pairing reagent should ideally lack UV absorption or fluorescence to ensure high sensitivity. | tcichemicals.comtcichemicals.com |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile substances. researchgate.net In the context of this compound, GC is essential for detecting and quantifying volatile impurities, residual reactants (such as dibutylamine), and potential thermal decomposition products. sci-hub.se The synthesis of the ionic liquid may leave unreacted starting materials or volatile by-products, which can be monitored by GC, often using a Flame Ionization Detector (FID) and the standard addition method for quantification. sci-hub.se

Given that ionic liquids have negligible vapor pressure, they are not directly analyzed by GC but can be used as stationary phases. unito.itresearchgate.netresearchgate.net However, for quality control, headspace GC coupled with mass spectrometry (HS-GC-MS) is a sensitive technique for analyzing volatile organic compounds present in the ionic liquid matrix. mdpi.com This method is effective for identifying impurities without injecting the non-volatile ionic liquid into the GC system, thus preventing column contamination. mdpi.com The thermal stability of the ionic liquid is a factor, as decomposition can generate volatile products that can be detected by GC. sci-hub.se

In-Situ and Operando Spectroscopic Techniques in Reaction Studies

In-situ and operando spectroscopy allow for the real-time observation of chemical species and transformations under actual reaction conditions. These techniques are invaluable for understanding the role of this compound in catalytic and electrochemical processes.

Monitoring catalytic reactions in real-time provides crucial insights into reaction kinetics, catalyst stability, and the formation of intermediates. dtu.dk When this compound is used as a solvent or catalyst in a reaction, techniques like in-situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy can be employed. researchgate.net This method can track changes in the vibrational modes of reactants, products, and the ionic liquid itself as the reaction progresses.

Electrochemical sensors can also be used for the in-situ monitoring of specific analytes in ionic liquid media. nih.gov For instance, an electrochemical sensor was used to monitor hydrogen peroxide consumption in a biphasic system containing 1-butyl-3-methylimidazolium hexafluorophosphate, demonstrating the feasibility of real-time kinetic studies in hexafluorophosphate-based ionic liquids. nih.gov Such approaches allow for process control and optimization by providing immediate feedback on the reaction's status. dtu.dk The use of ionic liquids can enhance reaction rates and selectivity, and in-situ monitoring helps to elucidate the factors behind these improvements. researchgate.net

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to simultaneously obtain spectral and electrochemical data on species generated at an electrode surface. utexas.edu This is particularly useful for studying the redox behavior and reaction mechanisms of systems involving this compound. Techniques such as in-situ UV-Vis and ATR-FTIR spectroelectrochemistry can characterize the structural and electronic changes that occur during electrochemical processes. researchgate.net

These methods have been applied to study conducting polymers synthesized in hexafluorophosphate-based ionic liquids, revealing information about the doping and charging-discharging mechanisms. researchgate.net Cyclic voltammetry, when coupled with spectroscopy, helps to correlate electrochemical events (oxidation/reduction peaks) with the formation or consumption of specific chemical species identified by their spectral signatures. utexas.edu Such studies are critical for understanding the electrochemical stability window of the ionic liquid and for elucidating the mechanisms of electron transfer reactions occurring within it. utexas.eduacs.org

Thermal Analysis Methods for Material Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. podhikaiscientific.comresearchgate.net For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining its thermal stability, decomposition profile, and phase transitions. americanpharmaceuticalreview.comnetzsch.com

Thermogravimetric Analysis (TGA) measures mass changes in a material as a function of temperature in a controlled atmosphere. podhikaiscientific.com TGA is used to determine the decomposition temperature of this compound, providing a key indicator of its thermal stability. rsc.orgmdpi.com The resulting TGA curve shows the temperature at which significant weight loss occurs, corresponding to the onset of decomposition. podhikaiscientific.com This information is crucial for defining the safe operating temperature range for applications of the ionic liquid. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. americanpharmaceuticalreview.comnetzsch.com DSC analysis can identify phase transitions such as melting point, crystallization temperature, and glass transition temperature (Tg). mdpi.com For an ionic liquid, the glass transition temperature is a particularly important parameter, defining the point at which it transitions from a rigid, glassy state to a more fluid, rubbery state.

Table 2: Thermal Properties of Ammonium-Based Ionic Liquids Measured by Thermal Analysis

| Thermal Property | Analytical Technique | Information Gained | Reference |

| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | Indicates the onset of thermal degradation and defines the upper limit of thermal stability. | rsc.orgmdpi.com |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Characterizes the transition from a glassy solid to a viscous liquid, relevant for low-temperature applications. | mdpi.com |

| Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Defines the temperature at which the crystalline solid melts into a liquid. | mdpi.com |

| Crystallization Temperature (Tc) | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which the liquid crystallizes upon cooling. | mdpi.com |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Measures the amount of heat required to raise the sample's temperature, a fundamental thermodynamic property. | netzsch.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials. mdpi.comresearchgate.net It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. electrochem.org The resulting data reveals the temperatures at which the material begins to decompose. For ionic liquids, thermal stability is a key parameter that dictates their operational temperature range. mdpi.comacs.org The decomposition temperature is influenced by the nature of both the cation and the anion. mdpi.com

TGA experiments can be conducted in two primary modes: temperature-ramped or isothermal. rsc.org In temperature-ramped TGA, the sample is heated at a constant rate, providing a rapid assessment of the onset decomposition temperature (Tonset). rsc.org Isothermal TGA involves maintaining the sample at a constant temperature and monitoring mass loss over time, which is crucial for understanding long-term thermal stability. mdpi.comrsc.org

Illustrative Research Findings:

A hypothetical TGA analysis of this compound under an inert nitrogen atmosphere with a heating rate of 10 °C/min could yield the data presented in the interactive table below. The onset temperature of decomposition (Tonset) is often defined as the temperature at which a 5% or 10% mass loss is observed.

Hypothetical TGA Data for this compound

| Parameter | Temperature (°C) | Mass Loss (%) |

|---|---|---|

| Initial Mass | 25 | 0 |

| Tonset (5% mass loss) | 310 | 5 |

| Td10 (10% mass loss) | 325 | 10 |

| Td50 (50% mass loss) | 360 | 50 |

| End of Decomposition | 400 | >95 |

This table presents illustrative data based on typical values for similar ionic liquids, as specific experimental data for this compound is not publicly available.

Future Research Directions and Emerging Applications of Dibutylamine Hexafluorophosphate

Exploration of Novel Synthetic Pathways and Derivatization

Future research into dibutylamine (B89481) hexafluorophosphate (B91526) will likely focus on the development of more efficient, sustainable, and scalable synthetic methodologies. While traditional synthesis often involves the reaction of dibutylamine with hexafluorophosphoric acid, novel pathways are being explored to enhance purity, yield, and safety.

One promising area is the use of greener solvents and reaction conditions. For instance, the synthesis of various ammonium (B1175870) hexafluorophosphate salts has been demonstrated to be achievable in aqueous solutions or with reduced solvent usage, minimizing the environmental impact. chemdad.com Further research could adapt these methods specifically for dibutylamine hexafluorophosphate, potentially employing flow chemistry or microwave-assisted synthesis to accelerate reaction times and improve process control.

Derivatization of the dibutylamine cation presents another fertile ground for future exploration. The secondary amine functionality allows for a variety of chemical modifications to tailor the properties of the resulting hexafluorophosphate salt. For example, functional groups can be introduced to the butyl chains to enhance properties such as solubility, thermal stability, or to impart specific functionalities for targeted applications. The derivatization of secondary amines is a well-established field, with numerous reagents and methods available for creating a diverse range of molecular structures. nih.govresearchgate.netnih.gov Applying these techniques to dibutylamine prior to the formation of the hexafluorophosphate salt could lead to a new library of compounds with tunable characteristics.

Table 1: Potential Derivatization Strategies for Dibutylamine

| Derivatization Reaction | Reagent Class | Potential Property Modification |

| N-Alkylation | Alkyl halides | Alteration of steric bulk and hydrophobicity |

| N-Acylation | Acyl chlorides, Anhydrides | Introduction of carbonyl groups, potential for further functionalization |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Introduction of aromatic moieties, tuning of electronic properties |

| Functionalization of Butyl Chains | Halogenation followed by substitution | Incorporation of hydroxyl, ether, or other functional groups |

This table is interactive. Click on the headers to sort.

Expansion into New Catalytic Transformations and Electrosynthetic Protocols

The potential of this compound and its derivatives as catalysts or components in catalytic systems is an emerging area of interest. While direct catalytic applications of simple ammonium hexafluorophosphates are not widely reported, their role as phase-transfer catalysts or as precursors for more complex catalytic structures is being investigated. chemimpex.comsigmaaldrich.comresearchgate.net

Future research could explore the use of functionalized dibutylammonium hexafluorophosphate salts as organocatalysts. The introduction of chiral centers or hydrogen-bonding moieties could enable their application in asymmetric synthesis. Furthermore, the hexafluorophosphate anion is known for its non-coordinating nature, which can be advantageous in catalytic cycles where cation-anion interactions might otherwise hinder reactivity.

In the realm of electrosynthesis, ionic liquids and supporting electrolytes play a crucial role. mdpi.com Quaternary ammonium hexafluorophosphate salts are frequently used due to their wide electrochemical windows and good conductivity. researchgate.netresearchgate.net Future studies could investigate the electrochemical stability and performance of this compound as an electrolyte in various electrosynthetic reactions. Its properties could be particularly beneficial in processes requiring a proton source or where the secondary amine functionality can participate in the reaction mechanism.

Development of Next-Generation Materials and Devices

The development of advanced materials with tailored properties is a key driver of technological innovation. This compound, as a potential ionic liquid or a component in polymer electrolytes, is being explored for its role in next-generation energy storage devices and other advanced materials.

Ionic liquids are increasingly being investigated as safer and more stable alternatives to traditional organic solvents in batteries. oaepublish.comrsc.orgmdpi.comillinois.edu The properties of dibutylammonium-based ionic liquids could be advantageous in lithium-ion batteries or other electrochemical energy storage systems. mdpi.com Research is likely to focus on optimizing the ionic conductivity, thermal stability, and electrochemical window of electrolytes containing this compound. The ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces is another critical factor that will be a subject of future investigations. researchgate.net

Polymer electrolytes, which offer improved safety and flexibility compared to liquid electrolytes, are another promising application. mdpi.comresearchgate.netkoreascience.krbohrium.com this compound could be incorporated into polymer matrices to create solid or gel polymer electrolytes. Future work will involve synthesizing and characterizing these polymer electrolytes, focusing on their mechanical properties, ionic conductivity, and performance in battery prototypes. The interaction between the dibutylammonium cation and the polymer host will be a key area of study to optimize ion transport.

Beyond energy storage, dialkylammonium salts are being investigated for their unique solid-state properties, such as barocaloric effects, which could be utilized in next-generation cooling technologies. nih.gov The structural features of this compound could be tuned to optimize these properties for specific applications.

Table 2: Potential Applications in Next-Generation Materials

| Material Type | Potential Application | Key Research Focus |

| Ionic Liquid Electrolyte | Lithium-ion batteries, Supercapacitors | Ionic conductivity, Electrochemical stability, SEI formation |

| Solid Polymer Electrolyte | Flexible and safer batteries | Ion transport mechanisms, Mechanical properties, Interfacial stability |

| Phase Change Materials | Thermal energy storage, Solid-state cooling | Barocaloric effects, Phase transition temperatures and entropies |

This table is interactive. Click on the headers to sort.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and design of new materials and chemical processes. nih.govmalvernpanalytical.comresearchgate.net In the context of this compound, advanced theoretical modeling can provide valuable insights into its structure, properties, and behavior at the molecular level.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structure of the this compound ion pair. rsc.orgresearchgate.netbrehm-research.deresearchgate.net These calculations can elucidate the nature of the interactions between the cation and anion, which govern many of the macroscopic properties of the compound. Furthermore, theoretical studies can be used to predict the outcomes of derivatization reactions and to screen potential new catalysts based on the this compound scaffold.

Molecular dynamics (MD) simulations can be used to study the bulk properties of this compound in the liquid state, providing insights into its density, viscosity, and transport properties such as diffusion coefficients and ionic conductivity. bohrium.com These simulations are particularly valuable for understanding the behavior of this compound as an ionic liquid or as a component in an electrolyte solution. By modeling the interactions between this compound and other components, such as solvents or polymer chains, researchers can predict the performance of these materials in various applications and guide experimental efforts.

Table 3: Theoretical Modeling Approaches and Their Applications

| Modeling Technique | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, Electronic structure, Reaction energetics | Understanding ion pairing, Predicting reactivity, Designing new derivatives |

| Molecular Dynamics (MD) | Bulk properties (density, viscosity), Transport properties (conductivity) | Simulating behavior as an ionic liquid, Predicting electrolyte performance |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with macroscopic properties | Predicting properties of new derivatives, Accelerating materials discovery |

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying dibutylamine hexafluorophosphate in a laboratory setting?

- Synthesis : Prepare hexafluorophosphate salts by reacting phosphorus pentachloride with ammonium halides in hydrofluoric acid (HF), followed by metathesis with dibutylamine derivatives. Use silver hexafluorophosphate (AgPF₆) to precipitate halide impurities, ensuring high purity .

- Purification : Recrystallize the product in polar organic solvents (e.g., acetonitrile or ethanol) under inert conditions. Monitor purity via ion chromatography or conductometric titration with tetraphenylarsonium chloride .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials (strong acids/oxidizers) to prevent hazardous reactions .

- Storage : Store in airtight containers in a cool (<25°C), dry, and well-ventilated area. Label containers with hazard warnings (corrosive, toxic) .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Methods :

- Titration : Use [(C₆H₅)₄As]Cl for gravimetric analysis of PF₆⁻ content .

- Spectroscopy : Employ ¹⁹F NMR (chemical shift ~ -70 ppm for PF₆⁻) or FTIR (peaks at 740–840 cm⁻¹ for P-F bonds) .

- Chromatography : Utilize reverse-phase HPLC with phosphate-perchlorate buffer mobile phases to assess impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in ionic liquid-mediated catalysis?

- Parameters :

- Solvent Choice : Use hydrophobic ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to enhance solubility and stabilize reactive intermediates .

- Temperature : Conduct reactions at 50–80°C to balance reaction rate and decomposition risks.

Q. How should researchers address contradictory data on the hydrolytic stability of hexafluorophosphate salts?

- Context : PF₆⁻ is stable in neutral/alkaline conditions but hydrolyzes slowly in acidic media to release HF . Contradictions may arise from trace moisture or impurities.

- Resolution :

- Conduct controlled hydrolysis studies under varying pH (1–14) and analyze products via ion chromatography .

- Use Karl Fischer titration to quantify residual water in solvents .

Q. What methodologies are effective in analyzing decomposition products of this compound under thermal stress?

- Techniques :

- Thermogravimetric Analysis (TGA) : Measure mass loss at 200–300°C to identify decomposition onset .

- GC-MS : Detect volatile byproducts (e.g., HF, phosphoryl fluoride) .

Methodological Recommendations for Contradictory Data

- Reproducibility : Standardize solvent purity (e.g., ≤50 ppm H₂O) and reaction conditions .

- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, TGA) to confirm results .

Advanced Toxicity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products